Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a complex organic compound with significant interest in medicinal chemistry. It is classified as a heterocyclic compound, specifically belonging to the class of pyrazolo derivatives. This compound has been noted for its potential bioactive properties and applications in various fields of research.
The synthesis of ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate generally involves multi-step organic reactions. Common methods include:
The molecular structure of ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can be described as follows:
Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate participates in various chemical reactions:
The mechanism of action for ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets:
Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has several scientific uses:
This compound exemplifies the intersection of organic synthesis and pharmacological potential, making it a subject of ongoing research in various scientific fields.
The construction of the pyrazolo[5,1-b][1,3]oxazepine core demands precise regiochemical control. Two principal methodologies dominate the synthesis of this fused bicyclic system: alkylation-cyclization cascades and protecting-group-enabled annulations. Both strategies address the inherent challenges of forming the seven-membered oxazepine ring while maintaining the integrity of the pyrazole nucleus.
α-Halo carbonyl compounds serve as pivotal electrophiles for initiating cyclization cascades toward pyrazolo-oxazepines. The reaction typically begins with the alkylation of a pyrazole nitrogen atom using an α-bromo ester or ketone precursor. This step generates a key intermediate with a nucleophilic terminus (e.g., an amine or alcohol) and an electrophilic carbonyl carbon, spatially positioned for intramolecular cyclization. For instance, treatment of substituted pyrazole-ethylamines with α-bromo carbonyl reagents facilitates N-alkylation, followed by nucleophilic attack of the pendant amine or oxygen nucleophile onto the carbonyl carbon. This cascade effectively forges the oxazepine ring. The regioselectivity of the initial alkylation is paramount, often controlled by the electronic and steric properties of the pyrazole ring and the α-bromo carbonyl reagent. Davies' work on rhodium-catalyzed cyclopropanations, generating divinyl cyclopropanes that undergo Cope rearrangements to form seven-membered rings, exemplifies the strategic design of complex cyclization precursors for regioselective outcomes [7]. The reaction temperature and solvent polarity significantly influence the kinetics of ring closure and the resulting regiochemistry.
Table 1: Comparison of Cyclization Strategies for Pyrazolo-Oxazepine Synthesis
Strategy | Key Reagent/Intermediate | Regioselectivity Control Factor | Typical Yield Range | Key Reference |
---|---|---|---|---|
Alkylation-Cyclization | α-Bromo carbonyl compounds | Sterics of pyrazole substituents | 30-65% | [7] |
Boc-Mediated Annulation | Methyl pyrazole 3,5-dicarboxylate | Boc protection/deprotection sequence | 60-80% | [3] |
Intramolecular Nucleophilic Addition | Benzimidazole carboxaldehyde imines | Lewis acid catalysis (Indium Chloride) | 60-67% | [5] |
The tert-butyloxycarbonyl (Boc) protecting group plays a critical role in enabling the efficient and scalable synthesis of pyrazolo-fused diazepines and oxazepines, as demonstrated in a scalable route to pyrazolo[1,5-a][1,4]diazepine carboxylates. The synthesis commences with the alkylation of commercially available methyl pyrazole-3,5-dicarboxylate using 3-bromo-N-Boc-propylamine. The Boc group safeguards the primary amine functionality during this N-alkylation step. Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) liberates the primary amine, which spontaneously undergoes intramolecular amidation (lactamization) with the proximal ester carbonyl group on the pyrazole ring. This controlled deprotection-cyclization sequence is crucial for preventing oligomerization or side reactions involving the free amine. The resulting pyrazolo-diazepine lactam serves as a versatile scaffold that can be further modified, including reduction to the corresponding amine or ring-expansion strategies potentially adaptable for oxazepine formation. The chemoselectivity afforded by the Boc group ensures high yields and simplifies purification [3]. This protecting group strategy exemplifies a general principle applicable to constructing related strained or medium-sized N-heterocycles where functional group compatibility is essential.
The ethyl ester moiety at the C-2 position of the pyrazole ring in Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate presents a versatile handle for further derivatization using catalytic methods, enabling the introduction of diverse pharmacophores or structural elements.
The carboxylate group adjacent to the pyrazole ring facilitates catalytic transformations, particularly coupling reactions. Transition metal catalysis, notably palladium and copper complexes, enables the formation of carbon-carbon and carbon-heteroatom bonds at this position. While direct catalytic functionalization of the ester is challenging, the ester can be hydrolyzed to the carboxylic acid or converted into an acid chloride, providing more reactive species for catalytic coupling. Alternatively, transesterification reactions can be catalyzed by Lewis acids (e.g., titanium isopropoxide) or organocatalysts like dialkylaminopyridines, allowing the exchange of the ethyl group for other alkyl or aryl groups under milder conditions than traditional base-mediated hydrolysis and re-esterification. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, become feasible after converting the ester into an aryl halide or triflate surrogate, although this requires additional synthetic steps [6]. Chan-Evans-Lam coupling represents a direct method for forming aryl C-O or C-N bonds using aryl boronic acids and copper catalysts, potentially applicable to hydroxylated or aminated derivatives derived from the ester. The inherent reactivity of the pyrazolo-oxazepine core must be considered, as the oxazepine ring or the pyrazole nitrogen atoms may coordinate with metal catalysts or be susceptible to oxidation [6] [3].
Although not directly acting on the ethyl ester, borane (B₂H₆) reduction represents a crucial catalytic transformation employed in the synthesis of related pyrazolo-fused heterocycles that inform oxazepine chemistry. In the synthesis of pyrazolo[1,5-a][1,4]diazepines, the central lactam (amide) carbonyl group is selectively reduced to a methylene bridge using borane as the reducing agent. This transformation proceeds via coordination of borane to the carbonyl oxygen, followed by hydride transfer, yielding the corresponding cyclic amine. The chemoselectivity of borane is advantageous as it typically reduces lactams and carboxylic acids but leaves esters relatively untouched. This selectivity allows for the reduction of a lactam within a molecule containing an ester group, such as Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate analogues. The resulting amine functionality is highly versatile and can be further elaborated through alkylation, acylation, or reductive amination to introduce diverse substituents onto the heterocyclic scaffold. The borane reduction is usually performed in tetrahydrofuran or diethyl ether at reflux temperatures and requires careful quenching and workup [3].
Developing sustainable synthetic routes for complex heterocycles like pyrazolo-oxazepines is increasingly important. Green chemistry principles focus on minimizing hazardous reagents, reducing energy consumption, and eliminating solvents.
Solvent-free microwave irradiation offers significant advantages for synthesizing fused heterocycles, including pyrazolo-oxazepines. This approach eliminates the environmental and safety concerns associated with volatile organic solvents while dramatically accelerating reaction rates and improving yields. A prime example relevant to heterocycle formation is the synthesis of benzimidazole-tethered oxazepine hybrids. While not directly on pyrazolo-oxazepines, this methodology demonstrates the power of solvent-free conditions: benzimidazole carboxaldehydes react with arylamines under simple grinding (mechanochemical mixing) at room temperature to yield imine intermediates in excellent yields (90-97%) within minutes [5]. Subsequent cyclization to form the oxazepine ring is achieved using catalytic indium chloride under microwave irradiation in acetonitrile. However, adapting this fully to solvent-free microwave conditions for the cyclization step represents an active area of development. Microwave dielectric heating provides rapid and uniform energy transfer, facilitating intramolecular cyclizations that might require prolonged heating under conventional conditions. For pyrazolo-oxazepines specifically, microwave irradiation could potentially drive the key cyclization step (e.g., the intramolecular O-alkylation or N-acylation to form the oxazepine ring) more efficiently than oil-bath heating, reducing reaction times from hours to minutes and potentially improving regioselectivity and yield. Implementing solvent-free protocols for both the imine formation and subsequent cyclization under microwave irradiation constitutes a promising green strategy for streamlining the synthesis of Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate and analogues.
Table 2: Molecular Descriptors of Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
Property | Value | Source |
---|---|---|
Systematic Name | Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate | [1] |
CAS Registry Number | 2104985-38-6 | [1] |
Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |
Molecular Weight | 210.23 g/mol | [1] |
SMILES | CCOC(=O)C1=NN2C(OCCCC2)=C1 | [1] |
Canonical SMILES | CCOC(=O)C1C=C2OCCCCN2N=1 | [1] |
InChI | InChI=1S/C10H14N2O3/c1-2-14-10(13)8-7-9-12(11-8)5-3-4-6-15-9/h7H,2-6H2,1H3 | [1] |
InChI Key | GZHZNWKSSHHHMM-UHFFFAOYSA-N | [1] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0